4-hidróxicoumarinas
4-Hydroxycoumarins are a class of organic compounds characterized by the presence of a coumarin ring structure with a hydroxy group at position 4. These compounds exhibit a wide range of biological activities and applications, making them of significant interest in various fields.
Structurally, 4-hydroxycoumarins consist of a benzopyran ring system featuring an oxygen atom at the 4-position. This functional group endows these molecules with unique properties such as photochemical behavior and antioxidant activity. Due to their structural features, they can form complexes with metal ions, which is important for their use in chelation therapy.
Biologically, 4-hydroxycoumarins have shown potential as anticoagulants, antimicrobial agents, and anti-inflammatory compounds. Their ability to inhibit certain enzymes makes them valuable tools for studying biological pathways. Additionally, these compounds are also used in the synthesis of other organic molecules due to their versatile nature.
In summary, 4-hydroxycoumarins represent a diverse group of chemicals with multifaceted applications in medicine and industry, offering promising avenues for further research and development.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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4’-Hydroxy Warfarin-d4 | 94820-63-0 | C19H16O5 |
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2H-1-Benzopyran-2-one,6-ethoxy-4-hydroxy-(9CI) | 536723-95-2 | C11H10O4 |
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6,8-DIMETHYL-4-HYDROXYCOUMARIN | 55004-76-7 | C11H10O3 |
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Dehydro Warfarin | 67588-18-5 | C19H14O4 |
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2H-1-Benzopyran-2-one, 4-hydroxy-8-methoxy- | 106754-13-6 | C10H8O4 |
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4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(pyridin-3-yl)methyl]-2H-chromen-2-one | 103569-55-7 | C24H15NO6 |
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4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(thiophen-2-yl)methyl]-2H-chromen-2-one | 15938-73-5 | C23H14O6S |
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2H-1-Benzopyran-2-one, 4-hydroxy-5-methyl- | 24631-87-6 | C10H8O3 |
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6-chloro-4-hydroxy-3-nitrocoumarin | 24922-34-7 | C9H4ClNO5 |
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2-hydroxy-4-oxo-4H-chromen-7-yl acetate | 19225-18-4 | C11H8O5 |
Literatura Relacionada
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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